molecular formula C18H29N3O2 B8536126 Tert-butyl 4-{[2-(2-aminophenyl)ethyl]amino}piperidine-1-carboxylate

Tert-butyl 4-{[2-(2-aminophenyl)ethyl]amino}piperidine-1-carboxylate

Cat. No. B8536126
M. Wt: 319.4 g/mol
InChI Key: FLFARFJZMXUALY-UHFFFAOYSA-N
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Patent
US07196079B2

Procedure details

Carbonyldiimidazole (8.73 g, 53.8 mmol) was added to a solution of t-butyl 4-{[2-(2-aminophenyl)ethyl]amino}piperidine-1-carboxylate (17.2 g, 53.8 mmol) in dimethylformamide (200 mL), and stirred at room temperature for 2 h. The reaction was diluted with ethyl acetate and extracted with water, then saturated brine. The crude product was purified by chromatography (silica gel, 0–30% ethyl acetate in methylene chloride gradient elution). The title compound was obtained as a dark solid (4.8 g).
Quantity
8.73 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](N1C=CN=C1)(N1C=CN=C1)=[O:2].[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:20][CH2:21][NH:22][CH:23]1[CH2:28][CH2:27][N:26]([C:29]([O:31][C:32]([CH3:35])([CH3:34])[CH3:33])=[O:30])[CH2:25][CH2:24]1>CN(C)C=O.C(OCC)(=O)C>[C:32]([O:31][C:29]([N:26]1[CH2:27][CH2:28][CH:23]([N:22]2[CH2:21][CH2:20][C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[NH:13][C:1]2=[O:2])[CH2:24][CH2:25]1)=[O:30])([CH3:35])([CH3:34])[CH3:33]

Inputs

Step One
Name
Quantity
8.73 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
17.2 g
Type
reactant
Smiles
NC1=C(C=CC=C1)CCNC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with water
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (silica gel, 0–30% ethyl acetate in methylene chloride gradient elution)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N1C(NC2=C(CC1)C=CC=C2)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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